Cas no 1188085-66-6 (Methyl 6-bromo-4-chloroquinazoline-2-carboxylate)

Methyl 6-bromo-4-chloroquinazoline-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 6-bromo-4-chloroquinazoline-2-carboxylate
- 1188085-66-6
- Methyl6-bromo-4-chloroquinazoline-2-carboxylate
- DS-017571
- DTXSID10680938
-
- インチ: InChI=1S/C10H6BrClN2O2/c1-16-10(15)9-13-7-3-2-5(11)4-6(7)8(12)14-9/h2-4H,1H3
- InChIKey: NJRSASJAQRKPGB-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
計算された属性
- 精确分子量: 299.93012g/mol
- 同位素质量: 299.93012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.1Ų
- XLogP3: 3.4
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189011049-1g |
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate |
1188085-66-6 | 95% | 1g |
$771.12 | 2023-09-04 | |
Chemenu | CM142100-1g |
methyl 6-bromo-4-chloroquinazoline-2-carboxylate |
1188085-66-6 | 95% | 1g |
$830 | 2021-08-05 | |
Chemenu | CM142100-1g |
methyl 6-bromo-4-chloroquinazoline-2-carboxylate |
1188085-66-6 | 95% | 1g |
$707 | 2023-11-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759633-1g |
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate |
1188085-66-6 | 98% | 1g |
¥6997.00 | 2024-08-09 |
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Methyl 6-bromo-4-chloroquinazoline-2-carboxylateに関する追加情報
Recent Advances in Methyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS 1188085-66-6) Research
Methyl 6-bromo-4-chloroquinazoline-2-carboxylate (CAS 1188085-66-6) has emerged as a key intermediate in the synthesis of biologically active quinazoline derivatives, particularly in the development of kinase inhibitors. Recent studies highlight its utility in medicinal chemistry, where it serves as a versatile building block for the construction of compounds targeting EGFR, VEGFR, and other tyrosine kinases implicated in cancer and inflammatory diseases.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel dual EGFR/HER2 inhibitors with improved selectivity profiles. Researchers utilized the 6-bromo-4-chloro substitution pattern to enable efficient palladium-catalyzed cross-coupling reactions, yielding derivatives with nanomolar potency against resistant cancer cell lines. The methyl ester moiety was found to be crucial for maintaining optimal pharmacokinetic properties during lead optimization.
Structural-activity relationship (SAR) investigations have revealed that modifications at the 2-position carboxylate group significantly influence target binding affinity. A recent patent application (WO2023051234) describes the use of 1188085-66-6 in developing next-generation PARP inhibitors, where the methyl ester serves as a protected form for subsequent amidations. This approach has shown promise in overcoming resistance mechanisms observed in ovarian cancer therapies.
Process chemistry advancements have addressed previous challenges in the large-scale production of 1188085-66-6. A 2024 Organic Process Research & Development publication detailed an optimized synthetic route featuring: 1) improved bromination selectivity using NBS in acetic acid, 2) chlorination with POCl3/DMF at controlled temperatures, and 3) esterification via methanol under Mitsunobu conditions. This three-step sequence achieved 78% overall yield with >99% HPLC purity, representing a significant improvement over earlier methods.
Emerging applications extend beyond oncology, with recent preclinical studies demonstrating the compound's utility in developing antiviral agents. Researchers at Scripps Research Institute have incorporated 1188085-66-6 into novel RNA-dependent RNA polymerase inhibitors showing activity against SARS-CoV-2 variants. The quinazoline core's planar structure facilitates π-stacking interactions with viral polymerase conserved regions.
Analytical characterization has advanced through recent LC-MS/MS methods that enable precise quantification of 1188085-66-6 in complex reaction mixtures. A validated UPLC-PDA method (2024, Journal of Pharmaceutical Analysis) achieves LOD of 0.1 μg/mL using a C18 column with 0.1% formic acid mobile phase, critical for quality control in API manufacturing.
The compound's safety profile has been further elucidated through recent toxicokinetic studies. While showing good in vitro microsomal stability (t1/2 > 60 min in human liver microsomes), researchers note the need for careful handling due to potential skin sensitization observed in murine models. Proper PPE including nitrile gloves and fume hood use are recommended when working with this intermediate.
Future research directions highlighted in a 2024 Bioorganic Chemistry review include: 1) exploring biocatalytic approaches for asymmetric derivatization, 2) developing continuous flow processes to enhance safety, and 3) investigating PROTAC applications leveraging the compound's exit vector diversity. These developments position 1188085-66-6 as a continuing valuable scaffold in drug discovery pipelines.
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